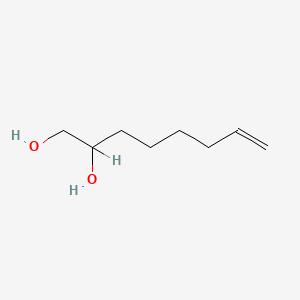

7-Octene-1,2-diol

Overview

Description

7-Octene-1,2-diol is an organic compound with the molecular formula C8H16O2. It is characterized by the presence of a double bond (C=C) and two hydroxyl groups (OH) attached to the first and second carbon atoms of the octene chain. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Octene-1,2-diol is typically synthesized through the epoxidation of 7-octene followed by hydrolysis of the resulting epoxide. The epoxidation can be carried out using oxidizing agents such as hydrogen peroxide or benzoyl peroxide. The reaction is usually conducted under mild conditions, such as at room temperature or slightly higher .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations.

Types of Reactions:

Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which are a class of organic compounds with various applications.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, benzoyl peroxide.

Acids for Esterification: Carboxylic acids such as acetic acid.

Major Products Formed:

Oxidation Products: Vicinal diols.

Esterification Products: Esters.

Scientific Research Applications

Applications Overview

-

Organic Synthesis

- 7-Octene-1,2-diol serves as an important intermediate in the synthesis of various organic compounds. Its hydroxyl groups make it a suitable candidate for further functionalization.

- It is utilized in the dihydroxylation of alkenes, which is a key reaction in organic chemistry for producing diols from alkenes through oxidation processes .

-

Pharmaceuticals

- The compound exhibits antimicrobial properties, making it valuable in the formulation of personal care products and pharmaceuticals as a humectant and preservative alternative to more toxic substances like parabens .

- Its potential for use in drug delivery systems has been explored due to its non-toxic nature and ability to interact with biological membranes .

-

Materials Science

- In materials science, this compound can be used as a building block for polymers and surfactants. Its structure allows for the development of bio-based materials that are more sustainable than traditional petrochemical-derived products .

- The compound's properties have been investigated for applications in creating biodegradable plastics and coatings .

Case Study 1: Dihydroxylation Reactions

A study demonstrated the effectiveness of using ammonium peroxymonosulfate (PMS) as an oxidant for the dihydroxylation of alkenes, including this compound. The results showed high yields and selectivity, indicating that this method could be optimized for industrial applications in producing diols from alkenes .

Case Study 2: Antimicrobial Formulations

Research highlighted the incorporation of this compound into personal care products due to its antimicrobial properties. The study found that formulations containing this compound effectively inhibited microbial growth while maintaining skin compatibility . This positions this compound as a safer alternative to traditional preservatives.

Case Study 3: Polymer Development

In materials science research, this compound was utilized as a precursor for synthesizing biodegradable polyurethanes. The resulting materials exhibited favorable mechanical properties and biodegradability compared to conventional polymers derived from fossil fuels . This application underscores the compound's potential in developing sustainable materials.

Mechanism of Action

The mechanism of action of 7-Octene-1,2-diol involves its reactivity with various chemical species. The double bond and hydroxyl groups allow it to participate in a range of chemical reactions, including oxidation and esterification. These reactions can lead to the formation of new compounds with different chemical properties, which can be utilized in various applications.

Comparison with Similar Compounds

1,2-Octanediol: Similar in structure but lacks the double bond.

3,4-Dihydroxy-1-butene: Contains a double bond and two hydroxyl groups but has a shorter carbon chain.

4-Penten-1-ol: Contains a double bond and a hydroxyl group but differs in the position of the hydroxyl group.

Uniqueness of 7-Octene-1,2-diol: this compound is unique due to the presence of both a double bond and two hydroxyl groups on adjacent carbon atoms. This combination of functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.

Biological Activity

7-Octene-1,2-diol is a compound characterized by a double bond and hydroxyl groups, making it a diol. Its biological activities have garnered interest due to its potential applications in pharmaceuticals, cosmetics, and as a functional ingredient in various formulations. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cells, and other relevant biological effects.

- Chemical Formula : C₈H₁₆O₂

- CAS Number : 85866-02-0

- Molecular Weight : 144.21 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness as an antimicrobial agent is attributed to its ability to disrupt bacterial cell membranes and inhibit growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

These findings suggest that this compound could serve as a natural preservative in cosmetic formulations, where microbial contamination is a concern .

Cytotoxicity Studies

Cytotoxicity assessments of this compound have revealed its potential as an anticancer agent. In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines, including cervical cancer (HeLa) and breast cancer (MCF-7) cells.

IC50 Values

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.5 |

| MCF-7 | 18.2 |

The cytotoxic effects of this compound are believed to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

The proposed mechanism through which this compound exerts its biological activity includes:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity.

- Oxidative Stress Induction : The generation of ROS leads to cellular damage and apoptosis.

- Protein Interaction : The diol may interact with specific proteins involved in cell cycle regulation or apoptosis pathways.

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound in topical formulations showed a reduction in microbial load by over 90% within 24 hours when applied to infected wounds .

- Cytotoxicity Profile : In a comparative study with other diols, this compound exhibited superior cytotoxicity against HeLa cells compared to traditional chemotherapeutic agents at similar concentrations .

Q & A

Basic Research Questions

Q. How can 7-Octene-1,2-diol be identified in natural product extracts, and what analytical methods are recommended?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with a polar capillary column. Compare retention times (RT) and mass spectra against standards. For example, in Polygonum barbatum extracts, this compound was detected at RT 7.07 min with a molecular ion peak at m/z 144 (C8H16O2) and a peak area of 1.01% . Confirm identity via fragmentation patterns and cross-reference with spectral libraries.

Q. What are the key physicochemical properties of this compound critical for experimental design?

- Methodological Answer : Key properties include molecular formula (C8H16O2), molecular weight (144.2114 g/mol), and CAS number (85866-02-0). It is a monoterpene diol with a boiling point of 110–112°C and is light-sensitive. These properties inform solvent selection (e.g., avoiding photodegradation by using amber vials) and purification methods (e.g., distillation below 116°C to prevent decomposition) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use chemical-resistant gloves (EN 374 standard) and ensure ventilation to avoid inhalation. In case of skin contact, wash immediately with water. Store in sealed containers away from strong oxidizers and light. Emergency measures include using CO₂ or foam for fire suppression, as combustion may release toxic gases .

Advanced Research Questions

Q. How can the synthetic yield of this compound be optimized, and what catalytic systems show promise?

- Methodological Answer : Optimize dihydroxylation of 7-octene using osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as a co-oxidant. Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1:1.2 alkene:OsO₄). Purify via column chromatography (silica gel, ethyl acetate/hexane eluent). Compare yields with catalytic asymmetric methods (e.g., Sharpless dihydroxylation) .

Q. How does photostability impact the storage and application of this compound in light-dependent studies?

- Methodological Answer : Conduct accelerated stability testing under UV/visible light (ICH Q1B guidelines). Use HPLC to quantify degradation products. Store solutions in amber glass at 4°C, and add antioxidants (e.g., BHT) if necessary. Light exposure leads to isomerization or oxidation, altering reactivity in downstream applications .

Q. What reaction pathways dominate in the oxidation of this compound, and how do they compare to analogous diols?

- Methodological Answer : In acidic or basic conditions, oxidation proceeds via ester intermediate formation, as seen in ethane-1,2-diol studies. Use kinetic experiments (e.g., varying pH and oxidant concentrations) to identify rate-determining steps. Compare with chromic acid oxidation mechanisms, where protonation of the ester intermediate precedes C–C bond cleavage .

Q. How can ecological risks of this compound be assessed, particularly regarding aquatic toxicity?

- Methodological Answer : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201). Measure EC₅₀ values and compare with structurally similar diols (e.g., 1,2-propanediol). Model bioaccumulation potential using log P values (calculated as ~0.5 for this compound) and assess biodegradability via OECD 301F .

Q. How can contradictions in analytical data (e.g., presence in natural extracts vs. synthetic yields) be resolved?

- Methodological Answer : Cross-validate findings using orthogonal methods. For example, if GC-MS detects this compound in a plant extract but synthesis yields are low, employ nuclear magnetic resonance (NMR) to confirm structural identity. Replicate extraction protocols with spiked samples to evaluate recovery rates and matrix effects .

Properties

IUPAC Name |

oct-7-ene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-8(10)7-9/h2,8-10H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGHWJFURBQKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201006437 | |

| Record name | Oct-7-ene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201006437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85866-02-0 | |

| Record name | 7-Octene-1,2-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85866-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oct-7-ene-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085866020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oct-7-ene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201006437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-7-ene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.